molecular formula C19H16BrN5OS B11633844 (6Z)-6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633844
M. Wt: 442.3 g/mol
InChI Key: DJTNNQGMSCUNEE-CSCXBHOMSA-N
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Description

The compound (6Z)-6-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a pyrrole ring, and a thiadiazolopyrimidinone core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thiadiazolopyrimidinone core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6Z)-6-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of a bromophenyl group, a pyrrole ring, and a thiadiazolopyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H16BrN5OS

Molecular Weight

442.3 g/mol

IUPAC Name

(6Z)-6-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H16BrN5OS/c1-10-8-13(11(2)24(10)15-6-4-14(20)5-7-15)9-16-17(21)25-19(22-18(16)26)27-12(3)23-25/h4-9,21H,1-3H3/b16-9-,21-17?

InChI Key

DJTNNQGMSCUNEE-CSCXBHOMSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=N)N4C(=NC3=O)SC(=N4)C

Origin of Product

United States

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